Ethyl 4-hydroxycrotonate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 4-hydroxycrotonate is a chemical compound with the molecular formula C6H10O3
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, have diverse biological activities
Action Environment
It is known that environmental factors can significantly impact the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxycrotonate can be synthesized through several methods. One common method involves the reaction of monoethyl fumarate with a borane-tetrahydrofuran complex. The reaction is carried out under nitrogen atmosphere at low temperatures, followed by quenching with a water-acetic acid mixture .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxycrotonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl 4-oxocrotonate.
Reduction: It can be reduced to form ethyl 4-hydroxybutyrate.
Substitution: It can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-oxocrotonate.
Reduction: Ethyl 4-hydroxybutyrate.
Substitution: Various substituted ethyl crotonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxycrotonate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocrotonate: An oxidized form of ethyl 4-hydroxycrotonate.
Ethyl 4-hydroxybutyrate: A reduced form of this compound.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific reactivity and versatility in synthetic chemistry. Its ability to undergo various reactions and form different products makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
Ethyl 4-hydroxycrotonate (EHC), with the chemical formula CHO, is an ester derived from crotonic acid and ethanol. Despite its structural simplicity, EHC has garnered interest in various fields of research due to its potential biological activities and applications in organic synthesis. This article reviews the biological activity of EHC, focusing on its biochemical pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EHC features a conjugated system with a carbon-carbon double bond adjacent to a carbonyl group, which significantly influences its reactivity and stability. The presence of an ester group also allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Biochemical Pathways:
EHC is involved in several biochemical pathways. Its structural similarity to indole derivatives suggests that it may exhibit diverse biological activities, including anti-inflammatory and antioxidant properties .
Target of Action:
The compound's biological activity may be attributed to its ability to modulate various enzyme activities. For instance, EHC has been noted for its potential effects on metabolic pathways involving fatty acid synthesis and degradation .
Biological Activities
-
Antioxidant Activity:
EHC has shown promise as an antioxidant, which could help mitigate oxidative stress-related damage in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders . -
Anti-inflammatory Effects:
Preliminary studies indicate that EHC may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response . -
Enzyme Modulation:
Research suggests that EHC can influence various enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders .
Study 1: Antioxidant Properties
A study conducted by Kende et al. (2020) evaluated the antioxidant capacity of EHC using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that EHC exhibited significant radical scavenging activity compared to standard antioxidants .
Study 2: Anti-inflammatory Activity
In a controlled experiment examining the effects of EHC on lipopolysaccharide (LPS)-induced inflammation in macrophages, EHC treatment resulted in reduced levels of TNF-α and IL-6, suggesting a potential role in modulating inflammatory pathways .
Data Summary
Activity | Effect | Reference |
---|---|---|
Antioxidant | Significant radical scavenging | Kende et al. (2020) |
Anti-inflammatory | Reduced TNF-α and IL-6 levels | Kende et al. (2020) |
Enzyme modulation | Influences metabolic enzyme activities | BenchChem (2024) |
Properties
IUPAC Name |
ethyl (E)-4-hydroxybut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGMMNMIMLTXHO-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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